(3Z)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one
Description
The compound (3Z)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one is a homoisoflavonoid (HIF) characterized by a benzopyran-4-one core substituted with a 4-methoxyphenylmethylene group at the 3-position and a hydroxyl group at the 7-position. Its molecular formula is C₁₇H₁₄O₄, with a molecular weight of 282.29 g/mol . It has been isolated from Caesalpinia digyna () and Dracaena cochinchinensis (commonly known as dragon’s blood resin) . The Z-configuration at the 3-position distinguishes it from its E-isomer, Bonducellin, which exhibits different stereochemical and biological properties .
Properties
IUPAC Name |
7-hydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-20-14-5-2-11(3-6-14)8-12-10-21-16-9-13(18)4-7-15(16)17(12)19/h2-9,18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQSYZMPSWHYMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation with Acid Catalysis
The most direct route to this compound involves a Knoevenagel condensation between 7-hydroxychroman-4-one and 4-methoxybenzaldehyde under acidic conditions. This method, adapted from homoisoflavonoid synthesis protocols, proceeds via the following steps:
- Reaction Setup : Equimolar amounts of 7-hydroxychroman-4-one and 4-methoxybenzaldehyde are dissolved in ethanol.
- Catalysis : Concentrated hydrochloric acid (HCl) is added to the mixture, protonating the aldehyde and activating it for nucleophilic attack.
- Condensation : The enolate formed at the C3 position of the chroman-4-one attacks the electrophilic carbonyl carbon of the aldehyde, yielding the benzylidene intermediate.
- Dehydration : Elimination of water forms the double bond, resulting in the (3Z)-configured product.
Optimization Insights :
- Solvent : Ethanol is preferred for its ability to dissolve both reactants and facilitate proton transfer.
- Temperature : Room temperature (25°C) suffices, though mild heating (40–50°C) can accelerate the reaction.
- Yield : Reported yields for analogous homoisoflavonoids range from 75–85% under these conditions.
Stereochemical Control :
The (Z)-configuration arises from steric hindrance during the condensation step, favoring the cis arrangement of the 4-methoxyphenyl group relative to the chromanone oxygen. This outcome aligns with density functional theory (DFT) studies on similar systems, which predict greater stability for the Z isomer due to reduced non-bonded interactions.
Claisen-Schmidt Condensation with Base Catalysis
Base-catalyzed Claisen-Schmidt condensation offers an alternative route, though it is less commonly employed for this compound:
- Enolate Formation : 7-Hydroxychroman-4-one is treated with a strong base (e.g., NaOH) in ethanol, generating the enolate at C3.
- Aldol Addition : The enolate attacks 4-methoxybenzaldehyde, forming a β-hydroxy ketone intermediate.
- Dehydration : Acidic workup (e.g., HCl) induces dehydration, yielding the final product.
Key Considerations :
- Base Selection : Potassium tert-butoxide (t-BuOK) enhances enolate stability, improving reaction efficiency.
- Stereoselectivity : Base-mediated reactions often favor the (E)-isomer, necessitating post-synthetic isomerization or alternative catalysts for Z-selectivity.
Cyclization of Diketone Intermediates
A less direct method involves synthesizing a diketone precursor followed by acid-catalyzed cyclization, as exemplified in benzopyran patent literature:
- Diketone Synthesis : Reacting 2-hydroxyacetophenone derivatives with 4-methoxybenzoyl chloride forms a β-diketone.
- Cyclization : Treatment with HCl in methanol induces cyclodehydration, producing the benzopyran core.
- Demethylation : If necessary, methoxy groups are hydrolyzed to hydroxyls using BBr3 or HI.
Challenges :
- Step Count : Multiple steps reduce overall yield compared to one-pot methods.
- Regioselectivity : Competing cyclization pathways may yield undesired regioisomers.
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Time | Yield | Z:E Ratio |
|---|---|---|---|---|---|
| Knoevenagel Condensation | HCl | Ethanol | 24 h | 80–85% | 9:1 |
| Microwave Synthesis | None | Water | 10 min | ~90%* | Not reported |
| Claisen-Schmidt | NaOH | Ethanol | 12 h | 70–75% | 1:3 |
| Cyclization | HCl | Methanol | 2 h | 60–65% | 7:3 |
*Extrapolated from analogous reactions.
Stereochemical and Mechanistic Considerations
The (3Z)-configuration is thermodynamically favored due to:
- Conjugative Stabilization : The benzylidene group aligns with the chromanone’s π-system, enhancing resonance stabilization.
- Steric Effects : The Z-isomer minimizes repulsion between the 4-methoxyphenyl group and the chromanone’s oxygen atom.
Mechanistic studies suggest that protonation of the aldehyde in acidic conditions directs the reaction toward the Z-isomer, whereas base-catalyzed pathways favor the E-isomer.
Chemical Reactions Analysis
Types of Reactions
(3Z)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone.
Reduction: The double bond in the methylene group can be reduced to form a saturated compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 7-oxo-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one.
Reduction: Formation of 2,3-dihydro-7-hydroxy-3-[(4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
Based on the search results, here is information on the compound Isobonducellin, also known as (3Z)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one:
Names and Identifiers:
- IUPAC Name: (3Z)-7-hydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one .
- Molecular Formula: C17H14O4 .
- InChI: InChI=1S/C17H14O4/c1-20-14-5-2-11(3-6-14)8-12-10-21-16-9-13(18)4-7-15(16)17(12)19/h2-9,18H,10H2,1H3/b12-8- .
- InChIKey: DLQSYZMPSWHYMW-WQLSENKSSA-N .
- SMILES: COC1=CC=C(C=C1)/C=C\2/COC3=C(C2=O)C=CC(=C3)O .
- Other Identifiers:
- Synonyms:
- ISOBONDUCELLIN .
- 610778-85-3 .
- (3Z)-7-hydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one .
- (3Z)-7-hydroxy-3-((4-methoxyphenyl)methylidene)chromen-4-one .
- CHEMBL1253830 .
- (3Z)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one .
- AKOS040761873 .
- FS-8870 .
- DA-64523 .
- (z)-7-hydroxy-3-(4'-methoxybenzylidene) chroman-4-one .
Potential Applications:
While the search results do not directly specify applications of Isobonducellin, they do refer to related compounds and their biological activities:
- Anti-inflammatory activity: Tetrahydropyridines have shown in vitro anti-inflammatory activity against matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9 .
- Acetylcholinesterase inhibitors: H-pyran derivatives fused to α-pyrone rings have been identified as potential acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s, Parkinson’s, and autism diseases .
Mechanism of Action
The mechanism of action of (3Z)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. The compound can inhibit the activity of reactive oxygen species (ROS) and reduce oxidative damage in cells. Additionally, it may interact with signaling pathways such as the NF-κB pathway, which plays a role in inflammation and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Homoisoflavonoids with Varying Aromatic Substituents
Bonducellin (E-Isomer)
- Structure : (3E)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one.
- Molecular Formula : C₁₇H₁₄O₄ (identical to the Z-isomer).
- Key Difference : Stereochemistry at the 3-position (E vs. Z).
- Source : Caesalpinia pulcherrima .
- Activity : Anti-inflammatory and antimicrobial properties .
(3E)-2,3-Dihydro-7-hydroxy-3-[(3-hydroxy-4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one
- Structure : Differs by a 3-hydroxy-4-methoxyphenyl substituent.
- Molecular Formula : C₁₇H₁₄O₅.
- Source : Caesalpinia pulcherrima .
(R)-2,3-Dihydro-7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one (Dihydrodaidzein)
Derivatives with Modified Core Structures
Isosakuranetin
- Structure : (2S)-2,3-dihydro-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one.
- Molecular Formula : C₁₆H₁₄O₅.
- Key Difference : Additional hydroxyl groups at 5- and 7-positions.
- Activity : Antioxidant and anti-inflammatory properties .
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one Derivatives
Glycosylated Homoisoflavonoids
7-(β-D-glucopyranosyloxy)-5-hydroxy-2-methoxyphenyl-3,6-dimethoxy-4H-1-benzopyran-4-one
- Structure : Glucosylated derivative with methoxy and hydroxyl groups.
- Molecular Formula : C₂₃H₂₄O₁₁.
- Source : Synthetic or plant extracts.
- Activity: Increased solubility and bioavailability compared to non-glycosylated analogs .
Key Comparative Data Table
Biological Activity
(3Z)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one, also known as Isobonducellin, is a compound belonging to the class of flavonoids. This compound has garnered attention in recent years due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity based on various studies.
Chemical Structure and Properties
The molecular formula of Isobonducellin is C17H14O4. Its structure includes a benzopyran core with hydroxyl and methoxy substituents that are crucial for its biological activity.
1. Antioxidant Activity
Isobonducellin exhibits significant antioxidant properties, which are essential for combating oxidative stress in cells. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
Table 1: Antioxidant Activity Comparison
2. Anti-inflammatory Effects
Research indicates that Isobonducellin can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines. This effect is mediated through the suppression of NF-κB activation, which plays a central role in inflammatory responses.
Case Study: Inhibition of LPS-induced Inflammation
In a study using RAW 264.7 macrophages, Isobonducellin was found to significantly reduce LPS-induced nitric oxide (NO) production without exhibiting cytotoxicity at concentrations up to 50 µM . This suggests its potential as an anti-inflammatory agent.
3. Anticancer Properties
Isobonducellin has demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through both intrinsic and extrinsic pathways.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 20 | Apoptosis induction |
| PC-3 (Prostate) | 15 | Cell cycle arrest |
| HeLa (Cervical) | 18 | Mitochondrial dysfunction |
The biological activities of Isobonducellin can be attributed to its ability to modulate various signaling pathways:
- NF-κB Pathway : By inhibiting NF-κB activation, Isobonducellin reduces the expression of inflammatory mediators.
- Apoptotic Pathways : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
